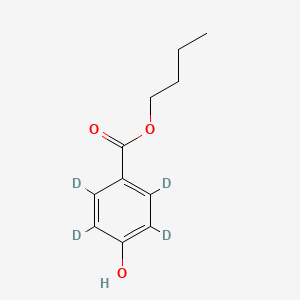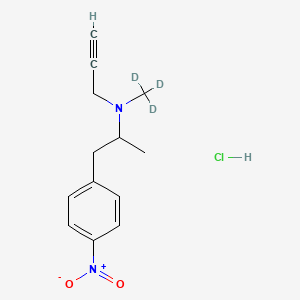![molecular formula C19H30N6O7 B12425390 (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyclohexane ring with multiple hydroxyl groups and a substituted aniline moiety, making it a versatile compound for chemical reactions and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves multiple steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is constructed through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced via oxidation reactions, ensuring the correct stereochemistry.
Attachment of the hexylamino chain: The hexylamino chain is attached through nucleophilic substitution reactions.
Substitution with the aniline moiety: The aniline moiety is introduced via electrophilic aromatic substitution, followed by nitration and azidation to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound’s azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Azido group: Participates in click chemistry reactions, allowing for the formation of stable triazole linkages.
Nitro group: Can be reduced to an amine, which may interact with biological targets such as enzymes or receptors.
Hydroxyl groups: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,3R,4S,5S)-5-[6-(4-aminophenyl)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Similar structure but lacks the azido and nitro groups.
(1S,2S,3R,4S,5S)-5-[6-(4-nitrophenyl)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Contains a nitro group but lacks the azido group.
Uniqueness
The presence of both azido and nitro groups in (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol makes it unique, providing multiple reactive sites for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C19H30N6O7 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H30N6O7/c20-24-23-12-5-6-13(15(9-12)25(31)32)21-7-3-1-2-4-8-22-14-10-19(30,11-26)18(29)17(28)16(14)27/h5-6,9,14,16-18,21-22,26-30H,1-4,7-8,10-11H2/t14-,16-,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
LQGVNQLERZVIBK-UJCHZGTJSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Kanonische SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)
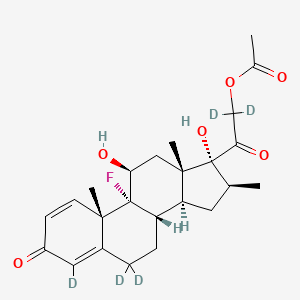
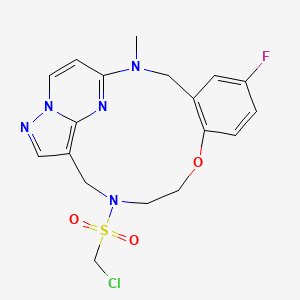
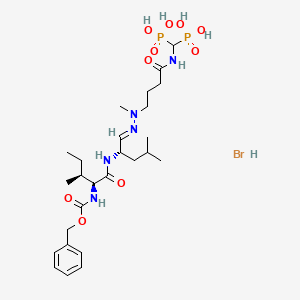

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
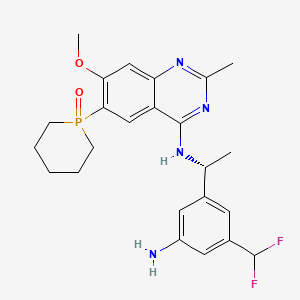
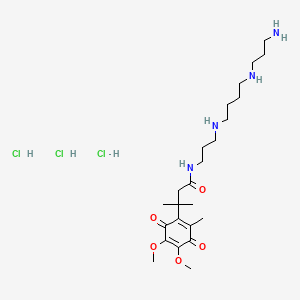
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

